molecular formula C13H23N3O2 B7570606 4-(3-Aminocyclohexanecarbonyl)-3,3-dimethylpiperazin-2-one

4-(3-Aminocyclohexanecarbonyl)-3,3-dimethylpiperazin-2-one

Cat. No. B7570606
M. Wt: 253.34 g/mol
InChI Key: NXRFUKQHTPBOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Aminocyclohexanecarbonyl)-3,3-dimethylpiperazin-2-one, also known as ACPC, is a cyclic amino acid derivative that has gained attention in the field of neuroscience due to its ability to enhance cognitive function. ACPC has been shown to have a positive impact on memory, attention, and learning, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action

The exact mechanism of action of 4-(3-Aminocyclohexanecarbonyl)-3,3-dimethylpiperazin-2-one is not fully understood, but it is thought to act on the glutamatergic system in the brain. 4-(3-Aminocyclohexanecarbonyl)-3,3-dimethylpiperazin-2-one has been shown to increase the release of glutamate, an important neurotransmitter involved in learning and memory, and to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
In addition to its cognitive-enhancing effects, 4-(3-Aminocyclohexanecarbonyl)-3,3-dimethylpiperazin-2-one has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. 4-(3-Aminocyclohexanecarbonyl)-3,3-dimethylpiperazin-2-one has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

4-(3-Aminocyclohexanecarbonyl)-3,3-dimethylpiperazin-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one limitation of using 4-(3-Aminocyclohexanecarbonyl)-3,3-dimethylpiperazin-2-one in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on 4-(3-Aminocyclohexanecarbonyl)-3,3-dimethylpiperazin-2-one. One area of interest is its potential use as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Another potential direction for research is to further elucidate its mechanism of action and to explore its effects on other neurotransmitter systems in the brain. Finally, there is interest in exploring the potential use of 4-(3-Aminocyclohexanecarbonyl)-3,3-dimethylpiperazin-2-one in combination with other cognitive enhancers to maximize its effects.

Synthesis Methods

4-(3-Aminocyclohexanecarbonyl)-3,3-dimethylpiperazin-2-one can be synthesized using a variety of methods, including the reaction of cyclohexanone with diethyl oxalate, followed by reduction with sodium borohydride and reaction with chloroacetyl chloride to yield the intermediate 3-chloro-4-(3-aminocyclohexanecarbonyl)piperazin-2-one. This intermediate can then be reacted with dimethylamine to yield the final product, 4-(3-Aminocyclohexanecarbonyl)-3,3-dimethylpiperazin-2-one.

Scientific Research Applications

4-(3-Aminocyclohexanecarbonyl)-3,3-dimethylpiperazin-2-one has been studied extensively in animal models and has shown promising results in improving cognitive function. In one study, 4-(3-Aminocyclohexanecarbonyl)-3,3-dimethylpiperazin-2-one was shown to enhance spatial memory in rats, while another study found that it improved learning and memory in mice. These findings suggest that 4-(3-Aminocyclohexanecarbonyl)-3,3-dimethylpiperazin-2-one may have potential as a cognitive enhancer in humans.

properties

IUPAC Name

4-(3-aminocyclohexanecarbonyl)-3,3-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-13(2)12(18)15-6-7-16(13)11(17)9-4-3-5-10(14)8-9/h9-10H,3-8,14H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRFUKQHTPBOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2CCCC(C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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